molecular formula C20H19N3O3S2 B10924847 (5Z)-5-benzylidene-2-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-benzylidene-2-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B10924847
M. Wt: 413.5 g/mol
InChI Key: ZVXPWOCCMUYLMW-SDXDJHTJSA-N
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Description

5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazolones This compound is characterized by the presence of a thiazolone ring, a phenylmethylene group, and a phenylsulfonyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves the following steps:

    Formation of the Thiazolone Ring: The thiazolone ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Phenylmethylene Group: The phenylmethylene group can be introduced via a condensation reaction between the thiazolone ring and benzaldehyde in the presence of a suitable catalyst.

    Attachment of the Phenylsulfonyl-Substituted Piperazine: The final step involves the nucleophilic substitution reaction between the thiazolone derivative and 4-(phenylsulfonyl)piperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenylmethylene and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced thiazolone derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of 5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazolone ring with phenylmethylene and phenylsulfonyl-piperazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

(5Z)-2-[4-(benzenesulfonyl)piperazin-1-yl]-5-benzylidene-1,3-thiazol-4-one

InChI

InChI=1S/C20H19N3O3S2/c24-19-18(15-16-7-3-1-4-8-16)27-20(21-19)22-11-13-23(14-12-22)28(25,26)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15-

InChI Key

ZVXPWOCCMUYLMW-SDXDJHTJSA-N

Isomeric SMILES

C1CN(CCN1C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=NC(=O)C(=CC3=CC=CC=C3)S2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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